molecular formula C12H15N3O4 B14469698 N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide CAS No. 65654-11-7

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide

Katalognummer: B14469698
CAS-Nummer: 65654-11-7
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: KCYGCMVJJGKJBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide is a complex organic compound characterized by the presence of hydroxyamino and propanamidobenzamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide typically involves the reaction of hydroxylamine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The process generally involves the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyamino compound through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxyamino derivatives and benzamide derivatives, such as N-hydroxyamino acids and N-hydroxybenzamides .

Uniqueness

N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65654-11-7

Molekularformel

C12H15N3O4

Molekulargewicht

265.26 g/mol

IUPAC-Name

N-[2-(hydroxyamino)-2-oxoethyl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C12H15N3O4/c1-2-10(16)14-9-5-3-8(4-6-9)12(18)13-7-11(17)15-19/h3-6,19H,2,7H2,1H3,(H,13,18)(H,14,16)(H,15,17)

InChI-Schlüssel

KCYGCMVJJGKJBU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.